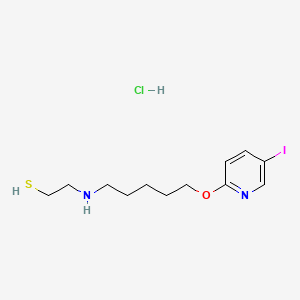
Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an ethanethiol group, a pyridyloxy group, and an iodinated pyridine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the iodination of 2-pyridinol to form 5-iodo-2-pyridinol. This intermediate is then reacted with 1-bromopentane to yield 5-(5-iodo-2-pyridyloxy)pentane. The final step involves the reaction of this intermediate with ethanethiol and hydrochloric acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The iodinated pyridine ring can be reduced under specific conditions.
Substitution: The iodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Deiodinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The iodinated pyridine ring plays a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
Uniqueness
Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the iodinated pyridine ring, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its brominated, chlorinated, and fluorinated counterparts .
Properties
CAS No. |
41287-55-2 |
|---|---|
Molecular Formula |
C12H20ClIN2OS |
Molecular Weight |
402.72 g/mol |
IUPAC Name |
2-[5-(5-iodopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H19IN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |
InChI Key |
LDHXSKPYAZKHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)OCCCCCNCCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















